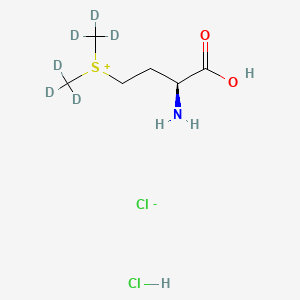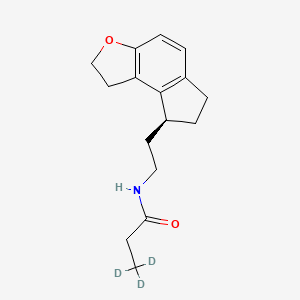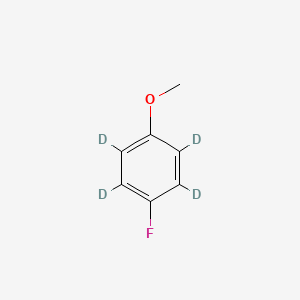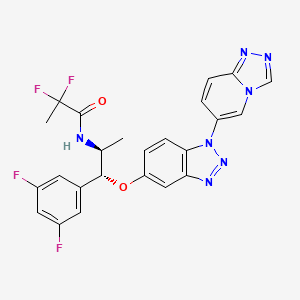
L-(+)-Lyxose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(+)-Lyxose-13C-1 is a rare sugar that is isotopically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of D-xylose and is part of the aldopentose family, which consists of five-carbon sugars with an aldehyde group. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C-1 typically involves the use of isotopically labeled precursors. One common method is the chemical synthesis starting from L-arabinose, which is converted to L-lyxose through a series of chemical reactions. The carbon-13 labeling is introduced at the first carbon position using labeled reagents. The reaction conditions often involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled reagents. advancements in biotechnology and chemical synthesis have made it possible to produce this compound on a larger scale. Enzymatic methods using specific enzymes that can incorporate carbon-13 into the sugar molecule are also being explored for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-(+)-Lyxose-13C-1 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions, while alkyl halides are used for etherification.
Major Products
Oxidation: L-(+)-Lyxonic acid
Reduction: L-(+)-Lyxitol
Substitution: Various esters and ethers depending on the reagents used
Aplicaciones Científicas De Investigación
L-(+)-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of L-(+)-Lyxose-13C-1 primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the sugar within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism and related processes.
Comparación Con Compuestos Similares
Similar Compounds
D-Xylose: A stereoisomer of L-(+)-Lyxose, commonly used in similar applications but without isotopic labeling.
L-Arabinose: Another aldopentose sugar, often used as a starting material for the synthesis of L-(+)-Lyxose-13C-1.
L-Ribose: A structurally similar sugar with applications in nucleic acid research.
Uniqueness
This compound is unique due to its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of carbon atoms. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where the carbon-13 label enhances the sensitivity and resolution of the analysis.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i2+1 |
Clave InChI |
PYMYPHUHKUWMLA-DRQMRQBUSA-N |
SMILES isomérico |
[13CH2]([C@@H]([C@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)


![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)








![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
